molecular formula C19H13NO B1605952 2-(2-Naphthyl)-1H-indole-3-carbaldehyde CAS No. 94210-62-5

2-(2-Naphthyl)-1H-indole-3-carbaldehyde

Cat. No.: B1605952
CAS No.: 94210-62-5
M. Wt: 271.3 g/mol
InChI Key: ZQOWXBVNBZTDHA-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The compound features a naphthyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde typically involves the use of 2-naphthol and indole-3-carbaldehyde as starting materials. One common method involves the condensation of 2-naphthol with indole-3-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The naphthyl and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Naphthyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthyl and indole moieties, which confer distinct chemical and biological properties. The aldehyde group further enhances its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-naphthalen-2-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOWXBVNBZTDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347570
Record name 2-(2-Naphthyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94210-62-5
Record name 2-(2-Naphthyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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